2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethenyl)-1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-, (E)-

Description

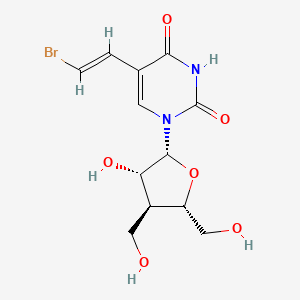

2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethenyl)-1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-, (E)-: is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to enhance its biological activity. It is primarily used in antiviral therapies, particularly for the treatment of herpes simplex virus infections.

Properties

CAS No. |

130351-63-2 |

|---|---|

Molecular Formula |

C12H15BrN2O6 |

Molecular Weight |

363.16 g/mol |

IUPAC Name |

5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H15BrN2O6/c13-2-1-6-3-15(12(20)14-10(6)19)11-9(18)7(4-16)8(5-17)21-11/h1-3,7-9,11,16-18H,4-5H2,(H,14,19,20)/b2-1+/t7-,8-,9+,11-/m1/s1 |

InChI Key |

LNMGBEHJIWCBAA-LMYMSVDUSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O)/C=C/Br |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)CO)O)C=CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethenyl)-1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-, (E)- involves several key steps:

Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a pyrimidine base. This reaction typically requires a Lewis acid catalyst and an anhydrous solvent.

Bromination: The next step involves the bromination of the ethenyl group. This is usually achieved using bromine or a bromine-containing reagent under controlled conditions to ensure the formation of the desired (E)-isomer.

Deprotection: The final step involves the removal of protecting groups to yield the target compound. This step often requires acidic or basic conditions, depending on the nature of the protecting groups used.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

Substitution: The bromine atom in the ethenyl group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent and a base to facilitate the reaction.

Major Products:

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Ethyl derivatives.

Substitution: Various nucleophilic substitution products, depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is used to study the mechanisms of viral replication and the effects of nucleoside analogs on cellular processes.

Medicine: The primary application in medicine is as an antiviral agent. It is particularly effective against herpes simplex virus infections, where it inhibits viral DNA synthesis.

Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its synthesis and production are critical for ensuring a stable supply of effective antiviral medications.

Mechanism of Action

The compound exerts its antiviral effects by inhibiting viral DNA polymerase. It is incorporated into the viral DNA during replication, leading to chain termination. This prevents the virus from replicating and spreading. The molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis.

Comparison with Similar Compounds

Acyclovir: Another nucleoside analog used in antiviral therapy.

Ganciclovir: Similar in structure and function, used to treat cytomegalovirus infections.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Comparison:

Uniqueness: The presence of the 2-bromoethenyl group in 2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethenyl)-1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-, (E)- provides unique antiviral properties, making it more effective against certain strains of herpes simplex virus.

Efficacy: Compared to acyclovir and ganciclovir, this compound has shown higher potency in inhibiting viral replication.

Bioavailability: While valacyclovir has improved bioavailability, the unique structure of this compound allows for targeted delivery and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.